(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid
CAS No.: 270596-49-1
Cat. No.: VC2165639
Molecular Formula: C25H22FNO4
Molecular Weight: 419.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 270596-49-1 |
|---|---|
| Molecular Formula | C25H22FNO4 |
| Molecular Weight | 419.4 g/mol |
| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid |
| Standard InChI | InChI=1S/C25H22FNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1 |
| Standard InChI Key | QGZZXPYYCHIOHR-KRWDZBQOSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
| SMILES | C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
| Canonical SMILES | C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Introduction
Chemical Properties and Characteristics
The chemical properties of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid are largely determined by its functional groups and structural arrangement. As an Fmoc-protected amino acid, it shares many characteristics with other members of this family while possessing unique properties due to its fluorinated side chain.
Physical Properties
The compound exists as a solid at room temperature with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H22FNO4 |
| Molecular Weight | 419.4 g/mol |
| Physical State | Solid |
| CAS Number | 270596-49-1 |
| Chirality | (S) configuration |
Reactivity Profile
The reactivity of this compound is dominated by the following functional groups:
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Carboxylic acid group: Can undergo esterification, amide formation, and other carboxylic acid reactions
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Fmoc-protected amine: The Fmoc group is stable to acidic conditions but readily cleaved under basic conditions, particularly with secondary amines like piperidine
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Fluorophenyl group: Provides altered electronic properties compared to non-fluorinated analogues
The Fmoc group is especially notable for its base sensitivity, which is a key characteristic exploited in peptide synthesis. It is exceptionally labile to bases, particularly secondary amines, which makes it ideal for solid-phase peptide synthesis where the deprotection products can be washed away .
Role in Peptide Synthesis
The primary application of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid is in peptide synthesis, where it serves as a specialized building block with unique structural features.
Importance of the Fmoc Group
The Fmoc protecting group is central to modern peptide synthesis strategies. Unlike other protecting groups such as Boc (tert-butyloxycarbonyl), the Fmoc group:
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Is cleaved under mild basic conditions (typically 20% piperidine in DMF)
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Allows for orthogonal protection strategies with acid-labile side-chain protecting groups
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Provides a convenient means to monitor deprotection through UV absorbance due to the dibenzofulvene byproduct
The Fmoc group belongs to a set of urethane protecting groups that suppress racemization during activation and coupling, which is crucial for maintaining stereochemical integrity during peptide synthesis .
Applications in Peptide Modification
The incorporation of this fluorinated β-amino acid derivative into peptides can:
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Alter the peptide's conformational preferences
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Enhance metabolic stability
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Modify pharmacokinetic properties
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Introduce potential sites for 19F NMR studies
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Create peptides with altered binding properties to target proteins
Synthesis and Production Methods
The synthesis of Fmoc-protected amino acids requires careful consideration of reaction conditions to maintain stereochemical integrity and avoid side reactions.
Advanced Strategies for Fmoc Protection
For complex amino acids, temporary protection strategies may be necessary. For example, a technique using temporary Cu2+ complexation has been developed for the selective protection of amino groups in functionalized amino acids:
"We report the fluorenylmethoxycarbonyl (Fmoc) protection of functionalized bis-amino acid building blocks using a temporary Cu2+ complexation strategy."
This approach relies on the formation of a dimeric Cu(II) complex containing carboxylic acids and amino groups, which temporarily blocks certain amino groups to allow selective Fmoc protection .
Supramolecular Properties and Self-Assembly
An interesting aspect of Fmoc-protected amino acids is their capacity for self-assembly and formation of supramolecular structures, which could be relevant for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid applications.
| Package Size | Price (EUR) |
|---|---|
| 100 mg | 90.00 € |
| 250 mg | 105.00 € |
| 1 g | 226.00 € |
This pricing reflects the specialized nature of the compound and the precision required in its synthesis to maintain stereochemical purity.
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